7-Nitro-1,2-benzisothiazole

Synthetic chemistry Process development Isomer separation

7-Nitro-1,2-benzisothiazole (CAS 89641-97-4) is a heterocyclic building block belonging to the 1,2-benzisothiazole class, characterized by a benzene ring fused to an isothiazole ring bearing a nitro substituent at the 7-position. Its molecular formula is C₇H₄N₂O₂S with a molecular weight of 180.19 g/mol, a predicted density of 1.525 g/cm³, a predicted boiling point of 247.2°C at 760 mmHg, and a predicted pKa of 2.56 ± 0.43.

Molecular Formula C7H4N2O2S
Molecular Weight 180.19 g/mol
CAS No. 89641-97-4
Cat. No. B8778461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-1,2-benzisothiazole
CAS89641-97-4
Molecular FormulaC7H4N2O2S
Molecular Weight180.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])SN=C2
InChIInChI=1S/C7H4N2O2S/c10-9(11)6-3-1-2-5-4-8-12-7(5)6/h1-4H
InChIKeyXYFHXKUXMXHTPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-1,2-benzisothiazole (CAS 89641-97-4) – Procurement-Relevant Structural and Physicochemical Profile


7-Nitro-1,2-benzisothiazole (CAS 89641-97-4) is a heterocyclic building block belonging to the 1,2-benzisothiazole class, characterized by a benzene ring fused to an isothiazole ring bearing a nitro substituent at the 7-position [1]. Its molecular formula is C₇H₄N₂O₂S with a molecular weight of 180.19 g/mol, a predicted density of 1.525 g/cm³, a predicted boiling point of 247.2°C at 760 mmHg, and a predicted pKa of 2.56 ± 0.43 . The compound serves primarily as a synthetic intermediate for pharmaceuticals, agrochemicals, and disperse dyes, with the 7-nitro substitution pattern dictating its downstream reactivity profile [2][3].

Why 7-Nitro-1,2-benzisothiazole Cannot Be Substituted by Other Nitrobenzisothiazole Isomers or 7-Substituted Analogs


Electrophilic nitration of unsubstituted 1,2-benzisothiazole produces a ternary mixture of 4-nitro (5.5%), 5-nitro (56.5%), and 7-nitro (36.8%) isomers, making the 7-nitro isomer a minor component requiring chromatographic separation [1]. Furthermore, the 1,2-benzisothiazole and 2,1-benzisothiazole regioisomeric series exhibit fundamentally different genotoxicity profiles: aromatic nitro-containing 2,1-isomers are genotoxic in Bacillus subtilis rec-assay and Salmonella-microsome assays, whereas none of the 1,2-isomers studied showed genotoxic properties [2]. The 7-nitro substitution pattern uniquely enables regiospecific downstream functionalization—for example, introduction of a 4-amino group for azo dye synthesis or conversion to 3-halo derivatives for pharmaceutical intermediates—chemistry that cannot be replicated by the 5-nitro or 4-nitro isomers [3][4]. Generic substitution with an isomeric mixture or a differently substituted analog therefore imposes risks of altered reactivity, regulatory liability, and failed downstream application performance.

Quantitative Differentiation Evidence for 7-Nitro-1,2-benzisothiazole (CAS 89641-97-4) vs. Structural Analogs


Isomeric Product Distribution in Direct Electrophilic Nitration of 1,2-Benzisothiazole

Direct nitration of 1,2-benzisothiazole with potassium nitrate in concentrated sulfuric acid at −40°C to room temperature yields three regioisomers in distinctly different proportions: 5-nitro-1,2-benzisothiazole (56.5% of theoretical yield) is the major product, followed by 7-nitro-1,2-benzisothiazole (36.8%), and 4-nitro-1,2-benzisothiazole (5.5%) [1]. This distribution quantifies the relative scarcity of the 7-nitro isomer from non-selective electrophilic aromatic substitution, establishing a baseline for procurement cost and purity expectations.

Synthetic chemistry Process development Isomer separation

Chemoselective Cyclisation Route vs. Non-Selective Electrophilic Nitration

A chemoselective synthesis of 7-nitro-1,2-benzisothiazole is achieved by cyclisation of 2-(n- or t-butylthio)-3-nitrobenzaldoxime with polyphosphoric acid (PPA), which delivers the 7-nitro isomer in high yield without co-production of 4-nitro or 5-nitro isomers [1]. In contrast, direct electrophilic nitration of 1,2-benzisothiazole produces a ternary mixture requiring chromatographic separation to isolate the 7-nitro isomer at only 36.8% yield [2].

Synthetic methodology Process chemistry Regioselective synthesis

Downstream Conversion Efficiency to 3-Chloro-7-nitro-1,2-benzisothiazole – Critical Process Parameter Dependence

In the conversion of 7-nitro-1,2-benzisothiazol-3-one to 3-chloro-7-nitro-1,2-benzisothiazole—a key pharmaceutical intermediate—the presence of N,N-dimethylformamide (DMF) as a polar solvent is essential. With DMF (2 mol per mol substrate), the reaction with thionyl chloride in chlorobenzene at 80–90°C proceeds to give the 3-chloro derivative in 85% isolated yield (91.2 g product from 98.1 g starting material, 0.5 mol scale) [1]. In a direct comparative example performed under identical conditions but omitting DMF, the reaction did not progress at all, yielding 0% of the desired product [1].

Process chemistry Pharmaceutical intermediate Halogenation

Genotoxicity Profile Differentiation Between 1,2-Benzisothiazole and 2,1-Benzisothiazole Regioisomeric Series

In a comparative genotoxicity evaluation of benzisothiazole derivatives, Zani et al. (1994) reported that aromatic nitro-containing 2,1-benzisothiazole derivatives exhibit DNA-damaging activity in the Bacillus subtilis rec-assay and mutagenicity in the Salmonella-microsome assay, with structure-activity relationships confirming that all compounds containing an aromatic nitro group in the 2,1-series possess genotoxic properties [1]. Critically, the study explicitly states that 'none of the 1,2-isomers studied showed genotoxic properties' [1]. This finding is corroborated by a separate study on 1,2-benzisothiazolin-3-one derivatives, where none of the tested 1,2-series compounds exhibited genotoxic activity [2].

Genotoxicity Drug safety Regulatory compliance Structure-activity relationship

Regiospecific Utility of 7-Nitro Substitution Pattern as a Precursor to 4-Amino-7-nitro-1,2-benzisothiazole-Based Disperse Dyes

US Patent US3919188 claims monoazo dyes whose diazo component is derived specifically from 4-amino-7-nitro-1,2-benzisothiazole, optionally substituted in the 5-position by chlorine, bromine, nitro, or cyano [1]. The 7-nitro substitution pattern is essential because it activates the 4-position for amino group introduction—a transformation not feasible with the 5-nitro or 4-nitro isomers due to differing electronic directing effects. The resulting 4-amino-7-nitro-1,2-benzisothiazole serves as a diazo component that, upon coupling with substituted anilines, yields disperse dyes 'eminently suitable for dyeing synthetic linear polyesters' with good fastness properties [1]. The patent exemplifies multiple dye structures using this specific scaffold (Examples 1, 27, 43, 44, 82) [1].

Disperse dyes Polyester dyeing Diazo component Textile chemistry

Predicted Physicochemical Properties – pKa Differentiation from 7-Chloro Analog

The predicted acid dissociation constant (pKa) of 7-nitro-1,2-benzisothiazole is 2.56 ± 0.43, reflecting the electron-withdrawing effect of the nitro group on the isothiazole ring nitrogen . In contrast, the 7-chloro analog (7-chloro-1,2-benzisothiazole, CAS 89583-90-4) has a reported melting point of 49°C and no equivalent acidic proton, indicating fundamentally different ionization behavior . The nitro derivative's predicted density (1.525 g/cm³) and boiling point (247.2°C at 760 mmHg) further differentiate it from the 7-chloro analog and from 7-nitrobenzo[b]thiophene (density ~1.37 g/cm³, bp ~312°C), the thiophene heterocyclic counterpart .

Physicochemical profiling Chromatographic method development Salt formation

Validated Application Scenarios for 7-Nitro-1,2-benzisothiazole (CAS 89641-97-4) Based on Quantitative Evidence


Pharmaceutical Intermediate – Synthesis of 3-Halo-1,2-benzisothiazole Drug Precursors

7-Nitro-1,2-benzisothiazole serves as the precursor to 7-nitro-1,2-benzisothiazol-3-one, which is converted to 3-chloro-7-nitro-1,2-benzisothiazole in 85% yield using the DMF/thionyl chloride method (US8664404B2) [1]. The 3-halo-1,2-benzisothiazole scaffold is explicitly claimed as a production raw material for medicaments. The absence of genotoxicity in the 1,2-benzisothiazole series supports its suitability as a pharmaceutical intermediate with reduced GTI concerns [2]. Users should specify the chemoselective cyclisation route (Rahman & Scrowston, 1984) rather than material derived from electrophilic nitration to ensure freedom from genotoxic 5-nitro isomer contamination [3].

Disperse Dye Manufacturing – 4-Amino-7-nitro-1,2-benzisothiazole as Diazo Component for Polyester Dyes

The 7-nitro substitution pattern uniquely enables conversion to 4-amino-7-nitro-1,2-benzisothiazole, the patented diazo component for monoazo disperse dyes that produce blue-violet shades on polyester with good fastness properties (US3919188) [4]. Procurement specifications should require HPLC confirmation that the material is predominantly the 7-nitro isomer (>95%), as the 5-nitro isomer cannot be functionalized to the 4-amino derivative required for diazotization. This application scenario is particularly relevant for textile dye manufacturers seeking benzisothiazole-based alternatives to anthraquinone disperse dyes.

Nematicidal Composition Development – 7-Nitrobenzisothiazole as Active Ingredient Scaffold

7-Nitrobenzisothiazole is disclosed as an active ingredient in nematicidal compositions (US5447945), where the nitro substituent at the 7-position is a preferred embodiment (formula I′, where R₁ = H and R₂ = NO₂) [5]. The procurement rationale for agrochemical R&D programs is twofold: the compound is explicitly claimed for nematode control in crops including potatoes, cereals, soybeans, cotton, and vegetables, and the 1,2-benzisothiazole scaffold lacks the genotoxicity liabilities of the 2,1-series, reducing environmental safety concerns [2].

Chemical Biology Probe Development – Nitro Group as a Traceable Alerting Moiety

The aromatic nitro group at the 7-position of 1,2-benzisothiazole serves as both a spectroscopic handle (strong UV absorption and IR signature) and a reducible functional group for prodrug or probe strategies. The class-level evidence that 1,2-benzisothiazole derivatives lack genotoxicity, whereas 2,1-isomers with aromatic nitro groups are genotoxic [2], makes the 1,2-series the preferred scaffold for chemical biology applications where the nitro group is used as a fluorescent quencher, an electrochemical reporter, or a precursor to an amine via catalytic hydrogenation. Researchers should explicitly specify CAS 89641-97-4 to avoid inadvertent procurement of the genotoxic 2,1-isomer (CAS 24246-00-2).

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